molecular formula C20H23N3OS B5836722 N-[1-(2,3-DIMETHYLPHENYL)TETRAHYDRO-2H-PYRROL-2-YLIDEN]-N'-(4-METHOXYPHENYL)THIOUREA

N-[1-(2,3-DIMETHYLPHENYL)TETRAHYDRO-2H-PYRROL-2-YLIDEN]-N'-(4-METHOXYPHENYL)THIOUREA

Cat. No.: B5836722
M. Wt: 353.5 g/mol
InChI Key: WFCRJCIPIBRABY-ZBJSNUHESA-N
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Description

N-[1-(2,3-DIMETHYLPHENYL)TETRAHYDRO-2H-PYRROL-2-YLIDEN]-N’-(4-METHOXYPHENYL)THIOUREA is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, features a unique structure that combines a pyrrole ring with dimethylphenyl and methoxyphenyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-DIMETHYLPHENYL)TETRAHYDRO-2H-PYRROL-2-YLIDEN]-N’-(4-METHOXYPHENYL)THIOUREA typically involves the reaction of aromatic amines with α,β-unsaturated acids, esters, or nitriles. Acidic or basic catalysts are often required to facilitate these reactions . One common method involves the reaction of N-(2,3-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate, yielding the desired pyrrole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-DIMETHYLPHENYL)TETRAHYDRO-2H-PYRROL-2-YLIDEN]-N’-(4-METHOXYPHENYL)THIOUREA can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated thiourea compound.

Mechanism of Action

The mechanism of action of N-[1-(2,3-DIMETHYLPHENYL)TETRAHYDRO-2H-PYRROL-2-YLIDEN]-N’-(4-METHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,3-DIMETHYLPHENYL)TETRAHYDRO-2H-PYRROL-2-YLIDEN]-N’-(4-METHOXYPHENYL)THIOUREA is unique due to its combination of a pyrrole ring with dimethylphenyl and methoxyphenyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

(1E)-1-[1-(2,3-dimethylphenyl)pyrrolidin-2-ylidene]-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-14-6-4-7-18(15(14)2)23-13-5-8-19(23)22-20(25)21-16-9-11-17(24-3)12-10-16/h4,6-7,9-12H,5,8,13H2,1-3H3,(H,21,25)/b22-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCRJCIPIBRABY-ZBJSNUHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCCC2=NC(=S)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N\2CCC/C2=N\C(=S)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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